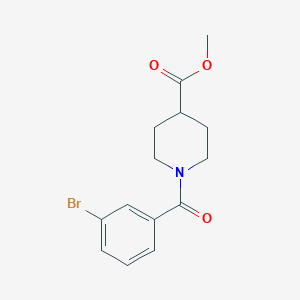

![molecular formula C23H26FN3O2 B5541352 N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that often exhibit significant biological activity, due to the presence of several functional groups such as the pyrazole ring, fluorophenyl group, and benzamide moiety. These features contribute to the compound's interaction with biological systems and its physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of substituted pyrazoles or benzamides followed by various coupling reactions. For example, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl) acetamides, indicating the complexity and specificity required in the synthesis of such compounds (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using spectroscopic methods such as NMR, IR, and Mass spectra, as done by Gadakh et al. (2010), who synthesized fluorine-containing pyrazoles and analyzed their structure (Amol V. Gadakh et al., 2010). X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions.

Applications De Recherche Scientifique

Anti-inflammatory Applications

Compounds with a structural framework related to N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide have been synthesized and evaluated for their anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory effects, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed a novel series of potential antipsychotic agents. These compounds, including ones structurally related to the chemical , have shown promising activity in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action for antipsychotic therapy (Wise et al., 1987).

Antimicrobial and Antifungal Effects

Derivatives containing the pyrazole moiety have been synthesized and assessed for their antibacterial and antifungal activities. Some compounds demonstrated significant activity against a range of bacterial and fungal strains, indicating the potential of these derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Gadakh et al., 2010).

Anticancer Activity

Fluorine-containing pyrazoles and pyrazolyl derivatives have been explored for their anticancer properties. Studies have shown that these compounds exhibit significant activity against various cancer cell lines, including lung and breast cancer, suggesting their potential as a basis for developing novel anticancer drugs (Hammam et al., 2005).

Photochromic Properties and Logic Gates

Pyrazolone derivatives have been investigated for their reversible photochromic properties and potential applications in constructing molecular logic gates. These unique functional properties highlight the potential for developing advanced materials for information storage and processing (Xie et al., 2009).

Mécanisme D'action

Orientations Futures

Given the biological activity of many pyrazole derivatives , this compound could potentially be studied for its biological activity. Future research could also explore the synthesis of related compounds with different substituents, to investigate the effect of these changes on the compound’s properties and activity.

Propriétés

IUPAC Name |

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2/c1-23(2,29)12-11-16-5-4-6-18(13-16)22(28)27(3)15-19-14-25-26-21(19)17-7-9-20(24)10-8-17/h4-10,13-14,29H,11-12,15H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDKYZQXNBGKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

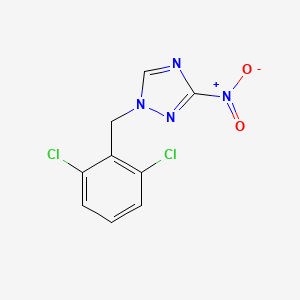

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

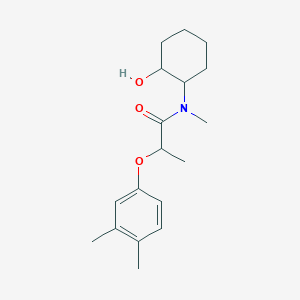

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

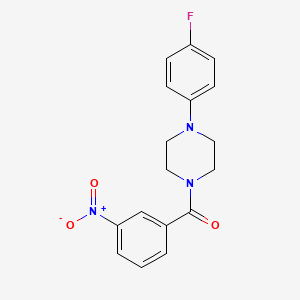

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)